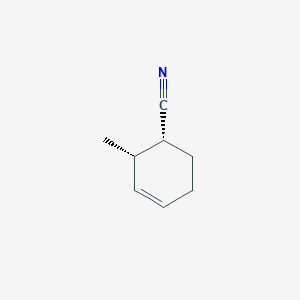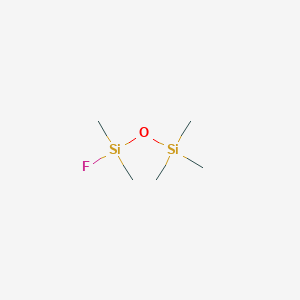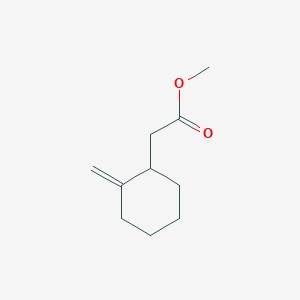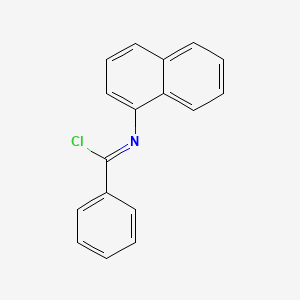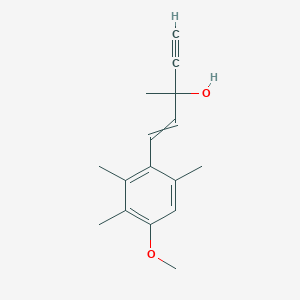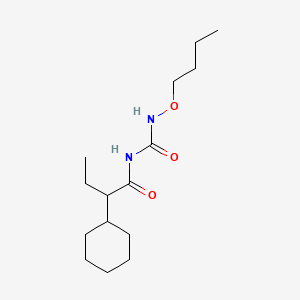
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide is a complex organic compound that features a butoxyamino group, a carbonyl group, and an alpha-ethylcyclohexaneacetamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide typically involves multiple steps. One common method includes the reaction of alpha-ethylcyclohexaneacetic acid with butoxyamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The carbonyl group plays a crucial role in its binding affinity to target proteins, while the butoxyamino group can enhance its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
- N-((Methoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- N-((Ethoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- N-((Propoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
Uniqueness
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide is unique due to its butoxyamino group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
53460-65-4 |
|---|---|
分子式 |
C15H28N2O3 |
分子量 |
284.39 g/mol |
IUPAC名 |
N-(butoxycarbamoyl)-2-cyclohexylbutanamide |
InChI |
InChI=1S/C15H28N2O3/c1-3-5-11-20-17-15(19)16-14(18)13(4-2)12-9-7-6-8-10-12/h12-13H,3-11H2,1-2H3,(H2,16,17,18,19) |
InChIキー |
SWRABIIFQYQXGP-UHFFFAOYSA-N |
正規SMILES |
CCCCONC(=O)NC(=O)C(CC)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
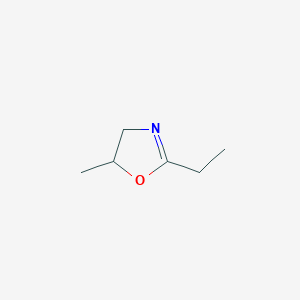
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

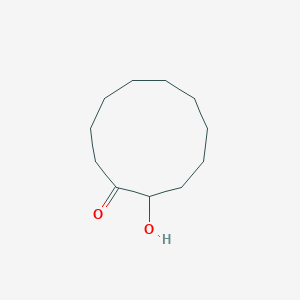
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)

![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
